2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Overview
Description
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, commonly referred to as 4-Bromo-6-methyl-1,3,6,2-dioxazaborocane, is an organic compound with a wide range of applications in scientific research. It is composed of a bromine atom connected to a phenyl ring, as well as a methyl group and a dioxazaborocane core. This compound has been studied extensively due to its unique properties and its potential for use in both medicinal and industrial applications. In
Scientific Research Applications
Synthesis and Structural Analysis
Ortho-Functionalized Arylboronic Acids Synthesis : The derivative, 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, is used for synthesizing various ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles (Da̧browski et al., 2007).
Polymorphism Studies in Arylboronic Azaesters : Research into the polymorphic structures of arylboronic azaesters, including 6-butyl-2-(4′-bromophenyl)-(N−B)-1,3,6,2-dioxazaborocane, provides insights into molecular geometries and conformational differences in these compounds (Durka et al., 2011).
Crystal Structure Analysis : The crystal structure of 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane offers valuable data on structural parameters and asymmetries in bond angles, enhancing understanding of dioxazaborocane rings (Sopková-de Oliveira Santos et al., 2004).
Synthesis of New Dioxazaborocanes : The creation of new 1,3,6,2-dioxazaborocanes with various substituents aids in exploring the potential for synthesizing corresponding germanium derivatives (Lermontova et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as boron reagents, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been reported to block the biosynthesis of certain bacterial lipids .
Pharmacokinetics
A study on similar compounds has shown that they have the potential to be used as lead compounds for rational drug designing, suggesting favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown promising antimicrobial activity .
Action Environment
It is known that the success of sm cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-14-6-8-15-12(16-9-7-14)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYBCIKXYVRFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928124 | |
Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133468-58-3 | |
Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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